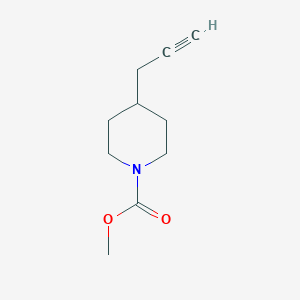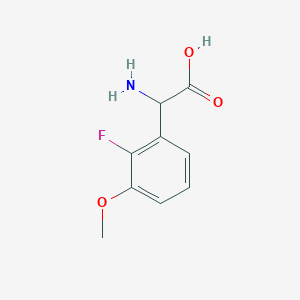
(R)-4-(1-Aminoethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted with an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)pyridin-2-amine may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-4-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives with varying degrees of saturation.
Substitution Products: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry
®-4-(1-Aminoethyl)pyridin-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry
In the industrial sector, ®-4-(1-Aminoethyl)pyridin-2-amine is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further stabilizing these interactions.
類似化合物との比較
Similar Compounds
(S)-4-(1-Aminoethyl)pyridin-2-amine: The enantiomer of the compound with different stereochemistry.
4-(1-Aminoethyl)pyridine: A compound lacking the chiral center.
2-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.
Uniqueness
®-4-(1-Aminoethyl)pyridin-2-amine is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1 |
InChIキー |
SNGUWLZYTZKVAD-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=NC=C1)N)N |
正規SMILES |
CC(C1=CC(=NC=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


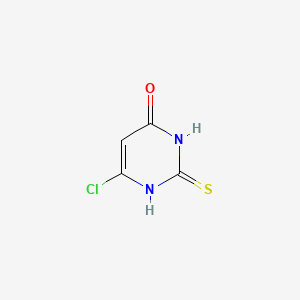
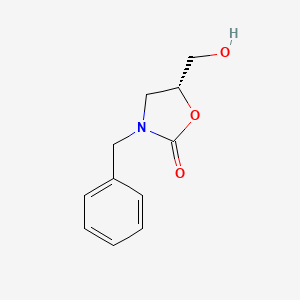
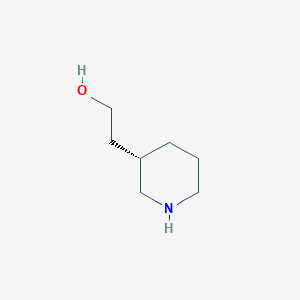

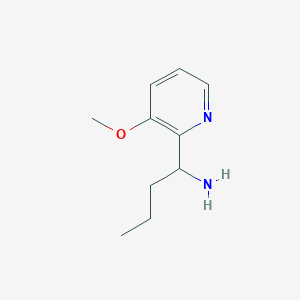
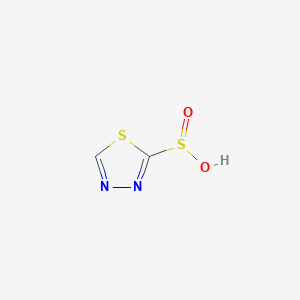




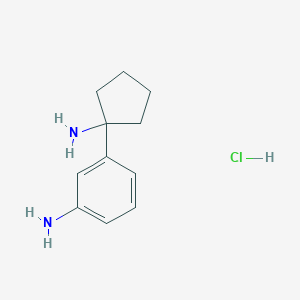
![Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
